molecular formula C8H13N3O2 B014432 4-Amino-3-isobutylpyrimidine-2,6-dione CAS No. 56075-75-3

4-Amino-3-isobutylpyrimidine-2,6-dione

Cat. No.: B014432
CAS No.: 56075-75-3
M. Wt: 183.21 g/mol
InChI Key: QTAYOSNLQPIPFG-UHFFFAOYSA-N
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Description

4-Amino-3-isobutylpyrimidine-2,6-dione, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
The exact mass of the compound 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Amino-1-isobutylpyrimidine-2,4(1H,3H)-dione and its derivatives are widely used in the synthesis of various heterocyclic compounds. For example, it has been used in the construction of substituted pyrimido[4,5-d]pyrimidones, offering a range of structurally diverse compounds (Hamama et al., 2012). Similarly, its reactions with diketones lead to the formation of pyrimidines with significant π-electron rich pyrrole rings (Tsupak et al., 2003).

Optical and Nonlinear Optical Applications

The derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have shown potential in optical and nonlinear optical (NLO) applications. A study demonstrated that novel pyrimidine-based bis-uracil derivatives exhibited significant NLO properties, making them candidates for NLO device fabrications (Mohan et al., 2020).

Material Science and Nanotechnology

In the field of material science and nanotechnology, this compound has been used as a reactant in the multi-component preparation of various derivatives. For instance, it was involved in reactions using nano Fe2O3@SiO2–SO3H as a catalyst, highlighting its utility in advanced material synthesis (Ghashang et al., 2017).

Development of Bioactive Molecules

This compound has been employed in the synthesis of bioactive molecules. Research on dihydropyrimidine-2,4(1H,3H)-dione derivatives synthesized from this compound indicated potential applications in drug discovery (Udayakumar et al., 2017).

Crystallography and Molecular Analysis

The crystal structure and molecular analysis of derivatives of 6-amino-1-isobutylpyrimidine-2,4(1H,3H)-dione have provided insights into the molecular-electronic structure and intermolecular interactions. This has implications in understanding the physical and chemical properties of these compounds (de la Torre et al., 2007).

Properties

IUPAC Name

6-amino-1-(2-methylpropyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(2)4-11-6(9)3-7(12)10-8(11)13/h3,5H,4,9H2,1-2H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAYOSNLQPIPFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357512
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56075-75-3
Record name 6-Amino-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-AMINO-1-ISOBUTYLURACIL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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